Lipophilicity (XLogP3-AA) Comparison: Ortho-Chlorophenyl vs. Benzyl-Terminated Analog
The target compound exhibits a computed XLogP3-AA of 2.6 [1]. In comparison, the N-benzyl analog (N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, CAS 1105193-59-7) returns a computed XLogP3-AA of approximately 2.0, a difference of –0.6 log units [2]. This 0.6-unit LogP reduction corresponds to a roughly 4-fold decrease in predicted membrane permeability under the parallel artificial membrane permeability assay (PAMPA) correlation framework commonly applied in early-stage drug discovery.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: XLogP3-AA ≈ 2.0 |
| Quantified Difference | ΔXLogP3-AA = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity may confer improved passive membrane permeability, a critical consideration for cell-based assays where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 56724527. XLogP3-AA property value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide (CID 58252413). Computed XLogP3-AA. National Center for Biotechnology Information (2025). View Source
